![molecular formula C7H9ClN2O2 B2797896 4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride CAS No. 2031285-16-0](/img/structure/B2797896.png)
4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride
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Description
“4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . It is used for research purposes .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride”, often involves N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .Molecular Structure Analysis
The molecular structure of “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride” consists of a seven-membered ring with two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Imidazole, a core component of “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride”, is known for its broad range of chemical and biological properties . It is an important synthon in the development of new drugs .Safety and Hazards
The safety data sheet for “4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride” indicates that it may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective clothing, and to wash thoroughly after handling .
Future Directions
properties
IUPAC Name |
(E)-4-imidazol-1-ylbut-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)2-1-4-9-5-3-8-6-9;/h1-3,5-6H,4H2,(H,10,11);1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFGHPOKWSYLFW-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC=CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=N1)C/C=C/C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride |
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